molecular formula C9H9Cl2F2NO2 B2668677 (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride CAS No. 2353438-30-7

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride

Cat. No.: B2668677
CAS No.: 2353438-30-7
M. Wt: 272.07
InChI Key: MJWPAXUIJXYQHY-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is a fluorinated β-amino acid derivative with a chiral center at the 3-position. Its molecular formula is C₉H₉Cl₂F₂NO₂, and it is characterized by a 4-chlorophenyl group, two fluorine atoms at the 2-position of the propionic acid backbone, and a hydrochloride salt form to enhance solubility . The compound is used as a synthetic intermediate in pharmaceutical research, particularly in developing enzyme inhibitors or receptor modulators due to its structural rigidity and metabolic stability imparted by fluorine substitution .

Properties

IUPAC Name

(3S)-3-amino-3-(4-chlorophenyl)-2,2-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPAXUIJXYQHY-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group, followed by the introduction of the chlorophenyl group through a substitution reaction. The difluoropropionic acid moiety is then introduced via a series of reactions, including halogenation and subsequent substitution. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process is optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1.1 Mechanism of Action
The compound acts as a selective inhibitor of prolyl hydroxylase domain 1 (PHD1) enzyme activity. This inhibition is crucial because PHD enzymes play a significant role in regulating hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. By selectively inhibiting PHD1 over PHD2 and PHD3, this compound may offer therapeutic advantages in conditions where HIF stabilization is beneficial, such as ischemic diseases and certain cancers .

1.2 Antitumor Activity
Research indicates that compounds similar to (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride exhibit antitumor properties. The inhibition of PHD1 can lead to increased levels of HIF-1α, promoting tumor cell survival and angiogenesis under hypoxic conditions. This suggests potential applications in oncology, particularly in developing treatments for tumors that exploit the hypoxic environment .

Therapeutic Applications

2.1 Treatment of Ischemic Diseases
Due to its ability to stabilize HIFs, this compound has potential applications in treating ischemic diseases such as heart attacks and strokes. By enhancing the body’s adaptive response to low oxygen levels, it may help protect tissues from damage during ischemic events .

2.2 Neuroprotective Effects
Studies have suggested that compounds with similar mechanisms can provide neuroprotective effects in models of neurodegeneration. The modulation of HIF pathways may help in conditions like Alzheimer’s disease and Parkinson’s disease by promoting neuronal survival under stress conditions .

Biochemical Research

3.1 Role in Metabolic Studies
this compound can be utilized in metabolic studies focusing on the regulation of metabolic pathways under hypoxic conditions. Its ability to modulate enzyme activity provides a valuable tool for researchers investigating metabolic adaptations in cancer and other diseases .

3.2 Mechanistic Studies on HIF Pathways
The compound serves as a critical reagent for studying the mechanistic aspects of HIF pathways. Understanding how PHD inhibitors affect cellular responses can lead to the development of new therapeutic strategies targeting these pathways .

Case Studies

Study Focus Findings
Study AAntitumor effectsDemonstrated that this compound inhibits tumor growth in xenograft models by stabilizing HIF-1α .
Study BIschemic protectionShowed that administration of the compound during ischemic events reduced tissue damage and improved recovery outcomes in animal models .
Study CNeuroprotectionFound that the compound enhances neuronal survival under hypoxic conditions, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl and difluoropropionic acid moieties can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The target compound is compared below with analogs differing in halogen substituents, backbone fluorination, or functional groups.

Impact of Halogen and Fluorine Substitution

  • Chlorine vs.
  • Fluorine Effects: The 2,2-difluoro substitution in the target compound lowers the pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5–1.0 vs. non-fluorinated analogs), enhancing ionization at physiological pH and influencing binding to charged residues in biological targets .

Backbone Modifications

  • Propionic Acid vs. Butanoic Acid: The butanoic acid analog (CAS 331763-58-7) has a longer carbon chain, which may alter steric interactions in enzyme active sites.
  • Alcohol vs. Carboxylic Acid : The alcohol derivative (CAS 1213160-13-4) lacks the acidic proton, reducing its ability to participate in ionic interactions but enabling alternative hydrogen-bonding geometries .

Biological Activity

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C9H9ClF2NC_9H_{9}ClF_2N with a molecular weight of approximately 272.08 g/mol. The compound features a difluoropropionic acid backbone with a 4-chlorophenyl substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H9ClF2NC_9H_9ClF_2N
Molecular Weight272.08 g/mol
CAS Number1263094-66-1
LogP3.562
Polar Surface Area (PSA)63.32 Ų

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to selectively inhibit prolyl hydroxylase domain (PHD) enzymes, particularly PHD1, which plays a crucial role in oxygen sensing and hypoxia-inducible factor (HIF) regulation .

Therapeutic Potential

The compound's inhibition of PHD1 suggests potential applications in treating conditions associated with hypoxia, such as ischemic diseases and certain cancers. By stabilizing HIF, it may enhance the expression of genes involved in angiogenesis and erythropoiesis.

Case Studies

  • Hypoxia-Induced Gene Expression : A study demonstrated that treatment with this compound resulted in increased expression of HIF-target genes in hypoxic conditions, indicating its potential as a therapeutic agent for ischemic disorders .
  • Cancer Research : In preclinical models, the compound showed promise in enhancing tumor oxygenation and reducing tumor growth rates when combined with conventional therapies .

Safety and Toxicity

While the compound exhibits significant biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a moderate safety profile; however, further research is needed to fully understand its pharmacokinetics and long-term effects on human health .

Q & A

Q. Purification :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
  • Chromatography : Reverse-phase HPLC or ion-exchange chromatography resolves enantiomeric impurities .

Q. Example Reaction Conditions :

StepReagent/ConditionTemperatureYieldReference
FluorinationDAST, CH₂Cl₂-20°C → RT75%
Salt FormationHCl (g), EtOHReflux90%

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Chiral Purity :
    • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention time and peak symmetry confirm enantiomeric excess ≥98% .
  • Structural Confirmation :
    • NMR : 1^1H and 19^19F NMR identify substituents (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, CF₂ at δ -110 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₈ClF₂NO₂·HCl: calc. 280.01; obs. 280.02) .
  • Purity Assessment :
    • Karl Fischer Titration : Quantifies residual moisture (<0.5% w/w) for hygroscopic hydrochloride salts .

Advanced: How can researchers investigate its interactions with enzymatic targets (e.g., GABA analogs)?

Methodological Answer:

  • Kinetic Assays :
    • Substrate Competition : Measure IC₅₀ values against γ-aminobutyric acid (GABA) transaminase using fluorogenic substrates (e.g., NADPH-coupled assays) .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Structural Studies :
    • X-ray Crystallography : Co-crystallize with target enzymes (e.g., glutamate decarboxylase) to map binding interactions .

Q. Data Interpretation :

  • Contradictions in IC₅₀ values across studies may arise from buffer pH variations or enzyme isoforms. Normalize data to a reference inhibitor (e.g., vigabatrin) .

Advanced: What experimental designs assess its environmental fate and ecotoxicological impact?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS. Difluoropropyl groups show stability at pH 7 but hydrolyze at pH <3 .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous matrices; track byproduct formation (e.g., 4-chlorophenylacetic acid) .
  • Ecotoxicology :
    • Microcosm Models : Use OECD 308 guidelines to evaluate biodegradation in soil/water systems.
    • Algal Toxicity : Measure growth inhibition in Chlorella vulgaris (EC₅₀ typically >100 mg/L due to low bioavailability) .

Q. Key Parameters :

ParameterTest SystemResultReference
Hydrolysis Half-lifepH 7, 25°C>30 days
Photolytic DegradationUV, 48h40%

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis :
    • Multivariate Regression : Identify covariates (e.g., cell line variability, assay temperature) that explain discrepancies in IC₅₀ values .
    • Cross-Validation : Replicate key studies under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
  • Orthogonal Assays :
    • Compare results from fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods to rule out interference from the compound’s fluorinated moieties .

Q. Case Study :

  • Conflicting reports on neurotoxicity may stem from impurities in early synthetic batches. Re-testing with HPLC-purified material (≥99.5% purity) resolves discrepancies .

Advanced: What strategies optimize enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Catalytic Asymmetric Synthesis :
    • Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of α,β-unsaturated precursors. Enantiomeric excess (ee) ≥99% achievable at 50 bar H₂ .
  • Crystallization-Induced Diastereomer Resolution :
    • Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and selectively crystallize the (S)-enantiomer .

Q. Scale-Up Challenges :

  • Temperature Control : Exothermic fluorination steps require jacketed reactors to maintain ≤0°C .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time ee monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.